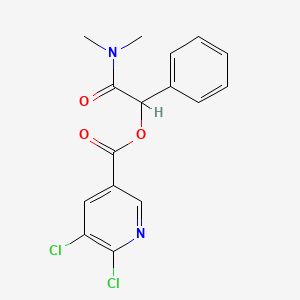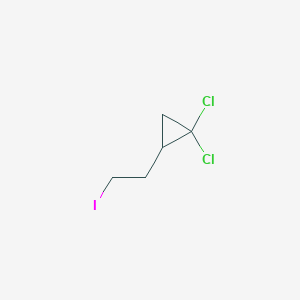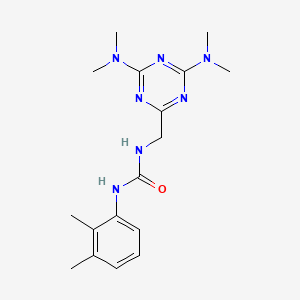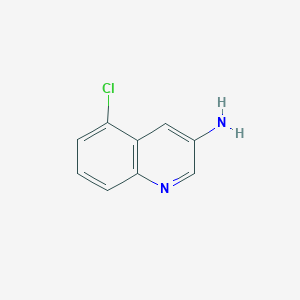
(Dimethylcarbamoyl)(phenyl)methyl 5,6-dichloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dimethylcarbamoyl)(phenyl)methyl 5,6-dichloropyridine-3-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with dichloro groups at positions 5 and 6, a carboxylate group at position 3, and a (dimethylcarbamoyl)(phenyl)methyl group. Its intricate structure makes it a subject of interest in organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Dimethylcarbamoyl)(phenyl)methyl 5,6-dichloropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, chlorination is carried out to introduce dichloro groups at the 5 and 6 positions.
Attachment of the (Dimethylcarbamoyl)(phenyl)methyl Group: This step involves the reaction of the pyridine derivative with (dimethylcarbamoyl)(phenyl)methyl chloride under basic conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridine rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups on the pyridine ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(Dimethylcarbamoyl)(phenyl)methyl 5,6-dichloropyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (Dimethylcarbamoyl)(phenyl)methyl 5,6-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
(Dimethylcarbamoyl)(phenyl)methyl 5-chloropyridine-3-carboxylate: Similar structure but with only one chlorine atom.
(Dimethylcarbamoyl)(phenyl)methyl 5,6-dibromopyridine-3-carboxylate: Bromine atoms instead of chlorine.
(Dimethylcarbamoyl)(phenyl)methyl 5,6-difluoropyridine-3-carboxylate: Fluorine atoms instead of chlorine.
Uniqueness: (Dimethylcarbamoyl)(phenyl)methyl 5,6-dichloropyridine-3-carboxylate is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dichloro substitution pattern can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
[2-(dimethylamino)-2-oxo-1-phenylethyl] 5,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-20(2)15(21)13(10-6-4-3-5-7-10)23-16(22)11-8-12(17)14(18)19-9-11/h3-9,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHAZGYVQYDYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C1=CC=CC=C1)OC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2900225.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(2-methylphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2900229.png)

![methyl 2-{4-[2-(2-furyl)-5-methyl-1H-pyrrol-1-yl]phenoxy}benzenecarboxylate](/img/structure/B2900232.png)
![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2900234.png)
![4-Azaspiro[2.5]octan-7-one;hydrochloride](/img/structure/B2900235.png)

![12-bromo-7-(furan-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2900241.png)
![(E)-N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2900243.png)
![2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2900244.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2900246.png)

